GSK-J1 lithium salt is a selective and potent inhibitor of histone demethylases, particularly targeting the Jumonji C domain-containing proteins, which are involved in the demethylation of histone proteins. This compound has gained attention for its potential applications in epigenetic research and therapeutic interventions in various diseases, including cancer and inflammatory conditions. The chemical name for GSK-J1 lithium salt is lithium(1+) 3-{[2-(pyridin-2-yl)-6-(2, 3, 4, 5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate, with a molecular formula of C22H22LiN5O2 and a molecular weight of 395.38 g/mol .
GSK-J1 lithium salt was developed as part of a series of compounds aimed at inhibiting histone demethylases, specifically targeting the KDM6 subfamily responsible for removing methyl groups from lysine residues on histones. It is classified as an epigenetic modifier due to its role in altering gene expression by modifying chromatin structure . The compound has been synthesized from precursor compounds using various chemical methodologies, which will be discussed in detail in the synthesis analysis section.
The synthesis of GSK-J1 lithium salt involves several steps, typically starting from commercially available starting materials. A common synthetic route includes the following:
The molecular structure of GSK-J1 lithium salt features a complex arrangement that includes a pyridine ring, a tetrahydrobenzazepine moiety, and a propanoate group. The structural representation can be summarized as follows:
The compound exhibits significant steric interactions due to its bulky groups, which are critical for its binding affinity to target enzymes .
GSK-J1 lithium salt primarily functions by inhibiting histone demethylases through competitive inhibition. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access. Key reactions include:
These interactions are crucial for understanding how GSK-J1 can modulate epigenetic states within cells.
The mechanism of action for GSK-J1 involves several key processes:
Data supporting these mechanisms include structural analyses obtained through X-ray crystallography that elucidate the binding interactions between GSK-J1 and its target enzymes .
GSK-J1 lithium salt exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation into experimental assays.
GSK-J1 lithium salt has several applications in scientific research:
GSK-J1 lithium salt (CAS 2309668-29-7) is a coordination complex where the lithium cation stabilizes the deprotonated oxime group of the parent compound GSK-J1. Its molecular formula is C₂₂H₂₂LiN₅O₂, with a molecular weight of 395.38 g/mol [1] [7]. The structure features a tricyclic quinoxaline core linked to a tethered aromatic system via an aminomethylene bridge. The lithium ion chelates the carboxylate oxygen and adjacent nitrogen atoms, forming a rigid, planar conformation that enhances target binding [7] [9].
Crystallographic data remains limited in public repositories, but spectroscopic analyses (¹H/¹³C NMR, FT-IR) confirm the salt’s formation through shifts in carbonyl stretching frequencies (1,640 cm⁻¹) and downfield lithium-associated peaks in NMR [7]. Computational modeling suggests the lithium ion stabilizes the Z-isomer oximate configuration, optimizing interactions with the Jumonji domain of target enzymes [9].
Table 1: Atomic Composition of GSK-J1 Lithium Salt
Element | Count | Role in Structure |
---|---|---|
Carbon | 22 | Quinoxaline/aryl cores |
Hydrogen | 22 | Aliphatic/aryl chains |
Lithium | 1 | Ionic stabilization |
Nitrogen | 5 | Coordination sites |
Oxygen | 2 | Carboxylate group |
The synthesis begins with the free acid form, GSK-J1 (CAS 1373422-53-7), which undergoes salt metathesis using lithium hydroxide (LiOH) in anhydrous ethanol or methanol under reflux [7] [10]. Key parameters for optimization include:
Challenges include lithium’s hygroscopicity, necessitating inert-atmosphere processing. Scalability is improved via solvent exchange (methanol → ethanol) to reduce lithium carbonate impurities [10].
Solubility: The salt is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (50 mg/mL, 128.39 mM) [1] [6]. Polar aprotic solvents like DMSO are preferred for biological assays to avoid precipitation.
Stability:
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) | Application Context |
---|---|---|
DMSO | 50 | In vitro assays |
Ethanol | 38.9 | Formulation studies |
Water | <0.1 | Limited utility |
Formulation Challenges:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: